2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one is an organic compound belonging to the oxazole family This compound is characterized by the presence of a chlorophenyl group and a methylbenzylidene group attached to an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of an appropriate catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole compounds.
Substitution: Substituted oxazole derivatives.
Scientific Research Applications
2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chlorophenyl)-4-(4-methylphenyl)oxazole
- 2-(2-Chlorophenyl)-4-(4-methylbenzyl)oxazole
- 2-(2-Chlorophenyl)-4-(4-methylbenzylidene)thiazole
Uniqueness
2-(2-Chlorophenyl)-4-(4-methylbenzylidene)oxazol-5(4H)-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a methylbenzylidene group makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H12ClNO2 |
---|---|
Molecular Weight |
297.7 g/mol |
IUPAC Name |
(4Z)-2-(2-chlorophenyl)-4-[(4-methylphenyl)methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H12ClNO2/c1-11-6-8-12(9-7-11)10-15-17(20)21-16(19-15)13-4-2-3-5-14(13)18/h2-10H,1H3/b15-10- |
InChI Key |
NDHVFVOIJJCBNY-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.